2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
Overview
Description
“2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid” is a compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This compound has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another approach involves the coupling of amidoximes with carbonyl-based compounds such as aldehydes, carboxylic acids, and their derivatives .
Molecular Structure Analysis
The molecular structure of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid” consists of a 1,2,4-oxadiazole ring attached to an acetic acid moiety . The 1,2,4-oxadiazole ring contains one oxygen and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific compound and reaction conditions . For example, one study reported the conversion of primary amine intermediates to dimethylamine groups, followed by reaction with iodomethane to yield quaternary ammonium analogues .
Scientific Research Applications
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
- Pharmaceutical Compounds : 1,2,4-Oxadiazole is an essential motif in drug discovery, which is incorporated in many experimental, investigational, and marketed drugs . For example, it is found in drugs like ataluren, naldemedine, amenamevir, ozanimod, azilsartan medoxomil, and opicapone .
- High Energy Molecules : Among the oxadiazoles, the 1,2,5-oxadiazole (furazan) have been studied at large for High Energy Materials (HEMs) due to better heat of formation .
- Anticancer Agents : Oxadiazoles have medicinal applications as anticancer agents .
- Vasodilators : They are also used as vasodilators .
- Anticonvulsants : Oxadiazoles have applications as anticonvulsants .
- Antidiabetic Agents : They are used as antidiabetic agents .
Future Directions
The future directions for research on “2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid” and similar compounds could include further exploration of their biological activities and potential applications in drug discovery . Additionally, optimization of their synthesis methods and investigation of their mechanisms of action could also be areas of interest .
properties
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3-6-4(10-7-3)2-5(8)9/h2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLXTCXODDVKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612220 | |
Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid | |
CAS RN |
55151-91-2 | |
Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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